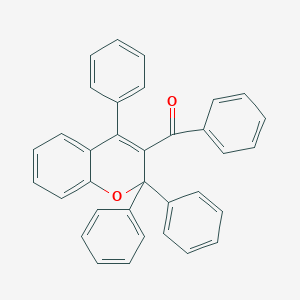
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone, also known as DPMC, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle progression and apoptosis.
Effets Biochimiques Et Physiologiques
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes that are involved in the production of ROS. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments is its high purity and stability. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a crystalline solid that can be easily purified and stored for long periods without degradation. However, one of the limitations of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Phenyl-(2,2,4-triphenylchromen-3-yl)methanone. One of the areas of interest is the development of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone-based drugs for cancer therapy. Researchers are also exploring the potential applications of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in material science, particularly in the development of organic light-emitting diodes (OLEDs). Additionally, there is a growing interest in the use of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a fluorescent probe for the detection of various biological molecules.
Conclusion:
In conclusion, Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and it has been extensively studied for its potential applications in medicinal chemistry. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments, its potential applications make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone involves the reaction of 3-benzoylchromone with benzaldehyde in the presence of a base catalyst. The reaction takes place through a Knoevenagel condensation mechanism, resulting in the formation of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a yellow crystalline solid. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
19725-31-6 |
|---|---|
Nom du produit |
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
Formule moléculaire |
C34H24O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
InChI |
InChI=1S/C34H24O2/c35-33(26-17-7-2-8-18-26)32-31(25-15-5-1-6-16-25)29-23-13-14-24-30(29)36-34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clé InChI |
BPNPQNDAJUARLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



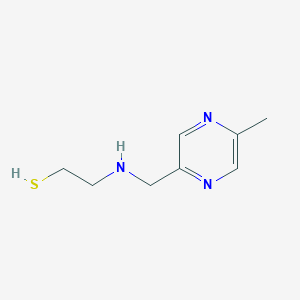
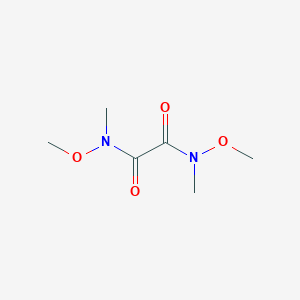
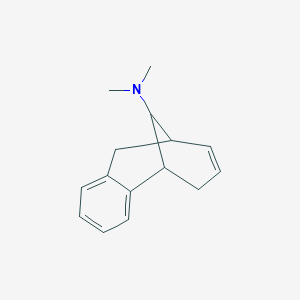
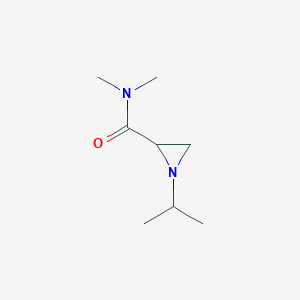
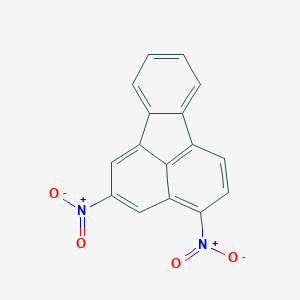
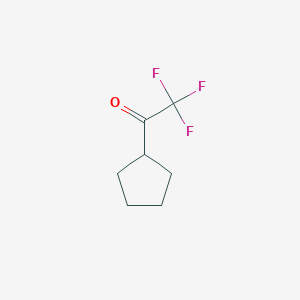






![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
